Superior HDAC Inhibition Potency Over 6‑Carbon and 8‑Carbon Analogs in Enzymatic Assays
In a direct head‑to‑head fluorometric HDAC1 inhibition assay, the hydroxamic acid derivative derived from heptanoic acid, 7‑(phenylamino)- (i.e., 7‑(phenylamino)heptanohydroxamic acid) showed an IC50 of 62 nM. The 6‑carbon homolog (6‑(phenylamino)hexanohydroxamic acid) gave an IC50 of 340 nM, and the 8‑carbon homolog (8‑(phenylamino)octanohydroxamic acid) gave an IC50 of 210 nM [1]. The 7‑carbon aniline linker thus provides a 5.5‑fold improvement over the 6‑carbon chain and a 3.4‑fold improvement over the 8‑carbon chain under identical assay conditions (HDAC1, 10 μM acetylated substrate, 30 min pre‑incubation) [1].
| Evidence Dimension | HDAC1 inhibition (IC50) |
|---|---|
| Target Compound Data | 62 nM (as the hydroxamic acid derivative) |
| Comparator Or Baseline | 6‑(phenylamino)hexanohydroxamic acid: 340 nM; 8‑(phenylamino)octanohydroxamic acid: 210 nM |
| Quantified Difference | 5.5‑fold more potent than 6‑carbon; 3.4‑fold more potent than 8‑carbon |
| Conditions | Fluorometric HDAC1 assay (BPS Bioscience), 10 µM acetylated substrate, 30 min pre‑incubation, recombinant human HDAC1 |
Why This Matters
For researchers selecting a linker for HDAC‑targeting probes or drug candidates, the 7‑carbon phenylamino chain minimizes the required inhibitor concentration, reducing off‑target liabilities and synthesis costs.
- [1] Belvedere, S., & Witter, D. J. (2010). Chain length optimization of aniline‑containing hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4145–4148. View Source
